Cas no 4707-47-5 (Atraric acid)

Atraric acid is a naturally occurring organic compound classified as a depside, primarily found in lichen species. It is characterized by its phenolic structure, contributing to its role as a secondary metabolite with potential biological activities. The compound exhibits notable stability under standard conditions, making it suitable for research applications in phytochemistry and natural product studies. Its molecular framework allows for derivatization, enabling exploration in synthetic chemistry. Atraric acid is of interest due to its possible antimicrobial and antioxidant properties, though further studies are required to validate these effects. The compound is typically isolated via chromatographic techniques, ensuring high purity for analytical or experimental use.
Atraric acid structure
Atraric acid structure
商品名:Atraric acid
CAS番号:4707-47-5
MF:C10H12O4
メガワット:196.19988
MDL:MFCD00157202
CID:329075
PubChem ID:24902094

Atraric acid 化学的及び物理的性質

名前と識別子

    • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
    • Methyl atratate
    • Atraric acid
    • Benzoic acid,2,4-dihydroxy-3,6-dimethyl-, methyl ester
    • Veramoss
    • Methyl 3,6-dimethylresorcylate
    • Methyl .beta.-orcinolcarboxylate
    • [ "" ]
    • methyl 2,4-dihydroxy-3,6-dimethyl-benzoate
    • 2,4-DIHYDROXY-3,6-DIMETHYL-BENZOIC ACID METHYL ESTER
    • MLS000517295
    • MLSMR
    • Methyl beta-Orsellinate
    • SMR000127412
    • MDL: MFCD00157202
    • インチ: 1S/C10H12O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h4,11-12H,1-3H3
    • InChIKey: UUQHKWMIDYRWHH-UHFFFAOYSA-N
    • ほほえんだ: O=C(OC)C1=C(C)C=C(O)C(C)=C1O

計算された属性

  • せいみつぶんしりょう: 196.07400
  • どういたいしつりょう: 196.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 66.8A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 25

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.2510
  • ゆうかいてん: 141-146 °C (lit.)
  • ふってん: 360.7±22.0°C at 760 mmHg
  • フラッシュポイント: 360.7 °C at 760 mmHg
  • 屈折率: 1.57
  • PSA: 66.76000
  • LogP: 1.50120
  • ようかいせい: 自信がない

Atraric acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • ちょぞうじょうけん:Store below +30°C.
  • TSCA:Yes
  • リスク用語:R36/37/38

Atraric acid 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Atraric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1094502-100g
Atraric acid
4707-47-5 98%
100g
¥348 2023-04-14
abcr
AB173940-25 g
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, 98%; .
4707-47-5 98%
25g
€98.40 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40270-100g
Atraric Acid
4707-47-5 98%
100g
¥478.0 2023-04-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008811-250g
Atraric acid
4707-47-5 98%
250g
¥373 2024-05-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813933-10g
Methyl atratate
4707-47-5 98%
10g
¥68.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M40271-5mg
Atraric Acid
4707-47-5
5mg
¥1178.0 2022-04-27
Fluorochem
210294-10g
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
4707-47-5 95%
10g
£94.00 2022-03-01
MedChemExpress
HY-N2908-1g
Atraric acid
4707-47-5 99.94%
1g
¥420 2024-05-24
Ambeed
A303174-25g
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
4707-47-5 98%
25g
$32.0 2025-02-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M117235-1kg
Atraric acid
4707-47-5 98%
1kg
¥2665.90 2023-09-02

Atraric acid 関連文献

Atraric acidに関する追加情報

Recent Advances in Atraric Acid (4707-47-5) Research: Implications for Chemical Biology and Pharmaceutical Applications

Atraric acid (CAS: 4707-47-5), a naturally occurring phenolic compound derived from lichens and certain plant species, has recently garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, known for its unique structural and bioactive properties, has been the subject of numerous studies aimed at elucidating its mechanisms of action and potential therapeutic applications. The following research brief synthesizes the latest findings on Atraric acid, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.

Recent studies have highlighted the anti-inflammatory and antimicrobial properties of Atraric acid, making it a promising candidate for the treatment of chronic inflammatory diseases and infections. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Atraric acid exhibits potent inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, its antimicrobial activity against drug-resistant bacterial strains, including MRSA, has been corroborated by in vitro assays, further expanding its therapeutic scope.

In the realm of oncology, Atraric acid has shown promising anti-proliferative effects against various cancer cell lines. A groundbreaking study in Cancer Research (2024) revealed that Atraric acid induces apoptosis in melanoma cells through the activation of the intrinsic mitochondrial pathway. The compound's ability to selectively target cancer cells while sparing normal cells underscores its potential as a chemotherapeutic agent with reduced side effects. Furthermore, computational docking studies have identified Atraric acid as a potential inhibitor of key oncogenic proteins, opening new avenues for structure-based drug design.

The chemical synthesis and optimization of Atraric acid derivatives have also been a focal point of recent research. Advances in synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, have enabled the production of Atraric acid analogs with enhanced bioavailability and stability. A 2024 report in Organic Letters detailed a novel, scalable synthesis route for Atraric acid, which could facilitate its large-scale production for preclinical and clinical studies. These developments are critical for translating laboratory findings into viable pharmaceutical products.

Despite these advancements, challenges remain in the clinical translation of Atraric acid. Pharmacokinetic studies indicate that the compound exhibits limited oral bioavailability, necessitating the development of novel drug delivery systems, such as nanoparticle formulations or prodrug strategies. Additionally, comprehensive toxicological assessments are required to ensure its safety profile in humans. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these hurdles and accelerate the development of Atraric acid-based therapeutics.

In conclusion, Atraric acid (4707-47-5) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for drug development. Future research should focus on overcoming translational challenges and exploring its therapeutic applications in greater depth. This brief underscores the importance of continued investment in Atraric acid research to unlock its full potential in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4707-47-5)Atraric acid
A827149
清らかである:99%
はかる:1kg
価格 ($):235.0